

Application Notes & Protocols: Strategic Functionalization of 2-Methyl-1,6-naphthyridin-5-amine

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Compound of Interest

Compound Name: 2-Methyl-1,6-naphthyridin-5-amine

Cat. No.: B8484140

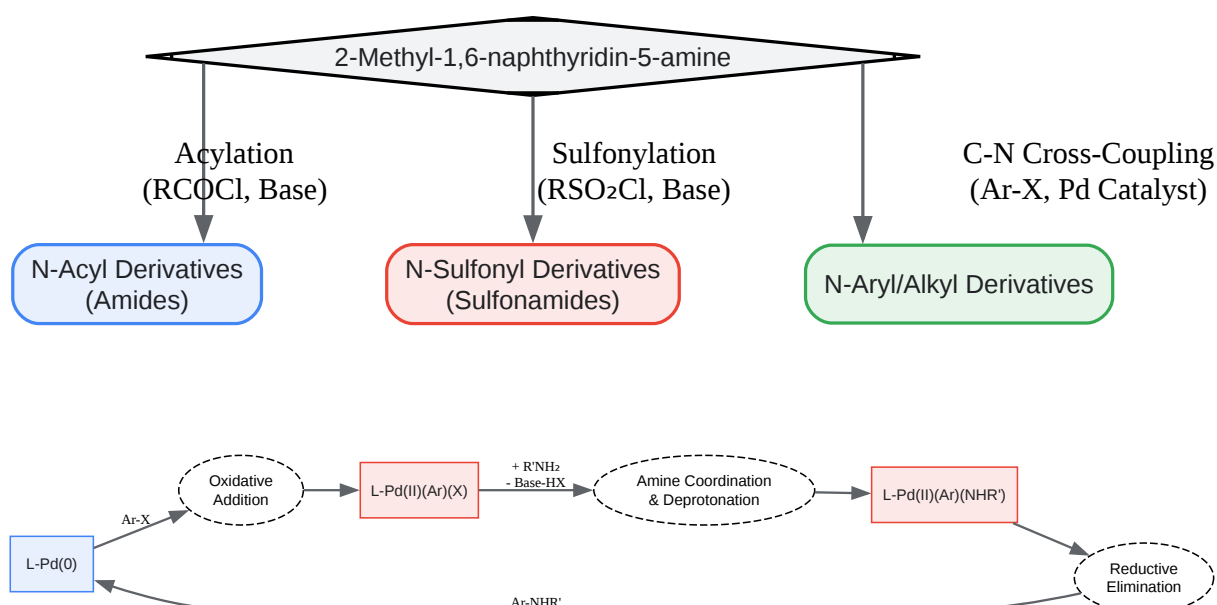
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Abstract

The 1,6-naphthyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds in medicinal chemistry.[1][2][3] The **2-Methyl-1,6-naphthyridin-5-amine** molecule presents a key strategic advantage for drug discovery and materials science: a primary aromatic amine at the C5 position. This amino group serves as a versatile synthetic handle for introducing a diverse array of functional groups, enabling systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, detailing robust protocols for the N-functionalization of this substrate through acylation, sulfonylation, and palladium-catalyzed C-N cross-coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles, reaction optimization, and thorough product validation.

Introduction: The Strategic Value of the 5-Amino Group

The reactivity of the 5-amino group on the 2-Methyl-1,6-naphthyridine core is modulated by the electronic properties of the bicyclic system. The two nitrogen atoms within the rings act as electron-withdrawing groups, which reduces the nucleophilicity of the exocyclic amine compared to a simple aniline. This inherent electronic nature necessitates careful selection of reagents and conditions to achieve efficient transformations. Understanding this principle is crucial for troubleshooting and adapting the protocols herein. The primary functionalization pathways explored in this guide—acylation, sulfonylation, and C-N cross-coupling—represent the most common and powerful methods for generating diverse libraries of novel chemical entities from this core structure.



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Sources

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- [2. pubs.rsc.org \[pubs.rsc.org\]](#)
- [3. 1,6-Naphthyridin-2\(1H\)-ones: Synthesis and Biomedical Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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